O-(4-Fluoro-2-methylphenyl)hydroxylamine
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Overview
Description
O-(4-Fluoro-2-methylphenyl)hydroxylamine is an organic compound with the molecular formula C7H8FNO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Fluoro-2-methylphenyl)hydroxylamine typically involves the reaction of 4-fluoro-2-methylphenylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often incorporate advanced purification techniques to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
O-(4-Fluoro-2-methylphenyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro compounds, while reduction reactions typically produce amines .
Scientific Research Applications
O-(4-Fluoro-2-methylphenyl)hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(4-Fluoro-2-methylphenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in biological activity, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(4-Fluoro-2-methylphenyl)hydroxylamine include other substituted hydroxylamines, such as:
- O-(4-Methylphenyl)hydroxylamine
- O-(4-Fluorophenyl)hydroxylamine
- O-(2-Methylphenyl)hydroxylamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the fluoro and methyl substituents on the phenyl ring. This unique combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
O-(4-fluoro-2-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8FNO/c1-5-4-6(8)2-3-7(5)10-9/h2-4H,9H2,1H3 |
InChI Key |
QLXRPCSGLMAWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)ON |
Origin of Product |
United States |
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